3-(2-piperidin-1-ylethoxy)benzaldehyde
Overview
Description
3-(2-piperidin-1-ylethoxy)benzaldehyde is an organic compound with the molecular formula C14H19NO2. It is a benzaldehyde derivative where the benzene ring is substituted with a piperidine ring through an ethoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-piperidin-1-ylethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-piperidin-1-ylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid.
Reduction: 3-[2-(Piperidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-piperidin-1-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-piperidin-1-ylethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzaldehyde: Similar structure but lacks the ethoxy linkage.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure with an additional methoxy group on the benzene ring
Uniqueness
3-(2-piperidin-1-ylethoxy)benzaldehyde is unique due to the presence of both the piperidine ring and the ethoxy linkage, which can influence its chemical reactivity and biological activity.
Biological Activity
3-(2-Piperidin-1-ylethoxy)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate benzaldehyde precursors. Various methods have been reported, including the use of electrophilic aromatic substitution and nucleophilic addition reactions to achieve the desired compound structure .
Biological Activity
This compound exhibits several biological activities, primarily as an inhibitor of key enzymes and in modulating various cellular pathways. Below are some highlighted activities:
1. Anticholinesterase Activity
Research has shown that derivatives of piperidinyl compounds, including this compound, can exhibit significant anticholinesterase activity. This is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's, where the inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission .
2. Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A study reported that similar piperidine-based compounds were evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms. The lead compound demonstrated an IC50 value indicative of potent inhibitory activity, suggesting potential applications in cancer therapy .
3. Antifungal Properties
Recent studies on piperidine derivatives have indicated antifungal activity against resistant strains such as Candida auris. The mechanism involves disruption of fungal cell membranes and induction of apoptosis, showcasing the compound's potential in treating fungal infections .
Case Studies and Research Findings
Numerous studies have explored the biological implications of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the piperidine ring and benzaldehyde moiety can significantly influence biological activity. For instance, variations in substituents on the aromatic ring or alterations in the piperidine structure may enhance potency against specific targets like AChE or PARP .
Properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15/h4-6,11-12H,1-3,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQCEPCESQKNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359619 | |
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81068-27-1 | |
Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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